2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide
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Overview
Description
2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide is a synthetic organic compound that features a unique structure combining a brominated indene moiety with an acetohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide typically involves multiple steps:
Bromination: The starting material, 7-methyl-2,3-dihydro-1H-indene, undergoes bromination to introduce a bromine atom at the 5-position, yielding 5-bromo-7-methyl-2,3-dihydro-1H-indene.
Oxidation: The brominated indene is then oxidized to form 5-bromo-7-methyl-2,3-dihydro-1H-inden-4-one.
Oxyacetylation: The ketone is reacted with chloroacetic acid to form 2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid.
Hydrazide Formation: Finally, the acetic acid derivative is treated with hydrazine hydrate to yield the target compound, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the hydrazide group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as azides or thiols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the synthesis of novel materials with desirable properties, such as polymers or nanomaterials.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the hydrazide group can influence its binding affinity and specificity, affecting the overall biological activity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one: This compound shares the brominated indene core but lacks the oxyacetohydrazide group.
2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid: Similar to the target compound but without the hydrazide functionality.
Uniqueness
2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide is unique due to the combination of the brominated indene moiety and the acetohydrazide group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-7-5-10(13)12(17-6-11(16)15-14)9-4-2-3-8(7)9/h5H,2-4,6,14H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBXLHIRJPZXDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2)OCC(=O)NN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369497 |
Source
|
Record name | 2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26727760 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303010-22-2 |
Source
|
Record name | 2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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